molecular formula C18H15NO4 B2827796 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether CAS No. 860784-11-8

2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether

Cat. No.: B2827796
CAS No.: 860784-11-8
M. Wt: 309.321
InChI Key: ZXFPTHSTAZIDFT-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether is a quinoline derivative characterized by a benzodioxol substituent at the 2-position, a methoxy group at the 5-position, and a methyl ether at the 8-position. The benzodioxol moiety (a methylenedioxy bridge fused to a benzene ring) confers electron-rich aromaticity, which may enhance π-π stacking interactions in biological or crystalline environments.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5,8-dimethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-20-14-7-8-16(21-2)18-12(14)4-5-13(19-18)11-3-6-15-17(9-11)23-10-22-15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFPTHSTAZIDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665961
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Ether Formation: The final step involves the etherification of the quinoline derivative with the benzodioxole compound using a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the quinoline nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2-(1,3-benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether and related compounds are summarized below:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Key Differences Biological/Physical Implications Source
Target Compound This compound Reference compound for comparison Higher lipophilicity due to methyl ether; methoxy group may enhance electron density on quinoline.
2-(3,4-Methylenedioxyphenethyl)quinoline Benzodioxol linked via ethyl chain to quinoline; no methoxy/methyl ether substituents Ethyl spacer vs. direct benzodioxol attachment; absence of 5-methoxy/8-methyl ether Reduced steric hindrance but lower metabolic stability; molluscicidal activity reported.
2-(1,3-Benzodioxol-5-yl)-7-chloro-8-methyl-4-quinolinecarboxylic acid Carboxylic acid at position 4; chloro and methyl substituents at 7/8 positions Carboxylic acid increases polarity; chloro substituent introduces electronegativity Enhanced solubility but potential for ionic interactions; steric effects from chloro/methyl groups.
8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline Benzyloxy and bromoacetyl groups; hydroxyl at position 2 Hydroxy vs. methyl ether at position 8; bromoacetyl introduces reactivity Hydroxy group enables hydrogen bonding; bromoacetyl may act as a leaving group in synthesis.
3-[(1-Benzo[1,3]dioxol-5-ylmethyl)-1H-tetrazol-5-yl]-pyrrolidinyl-methyl-8-methylquinolin-2-one Tetrazole-pyrrolidinyl-benzodioxolmethyl complex; methyl at position 8 Tetrazole as a bioisostere for carboxylic acid; pyrrolidinyl enhances conformational flexibility Improved metabolic stability via tetrazole; potential for diverse receptor interactions.

Key Findings :

In contrast, the carboxylic acid in introduces polarity and ionic character, altering solubility and binding modes. The methyl ether at position 8 reduces hydrogen-bonding capacity compared to hydroxylated analogs (e.g., ), favoring lipophilicity and membrane permeability.

Tetrazole-containing analogs (e.g., ) exhibit conformational flexibility due to the pyrrolidinyl group, which may enhance binding to dynamic protein sites.

Biological Relevance: Benzodioxol-quinoline hybrids are associated with bioactivity, such as molluscicidal effects () and enzyme inhibition (e.g., sulfonamide derivatives in ). The target compound’s substituents may optimize these activities by balancing lipophilicity and electronic effects.

Synthetic Feasibility: The methyl ether and methoxy groups can be introduced via standard alkylation or protective group strategies, as seen in the synthesis of 8-(methoxymethoxy)quinoline derivatives ().

Notes on Structural Validation and Analysis

  • Crystallographic Tools : Programs like SHELXL () and ORTEP-3 () are critical for resolving the target compound’s crystal structure, particularly for analyzing hydrogen-bonding patterns () and ring puckering ().
  • Structure-Activity Relationships (SAR) : Substituent positioning (e.g., 5-methoxy vs. 7-chloro in ) significantly impacts bioactivity, emphasizing the need for precise synthetic control.

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